4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
Overview
Description
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid is an organic compound belonging to the class of substituted pyrroles. It is characterized by a pyrrole ring substituted with two methyl groups at positions 2 and 5, and a benzoic acid moiety attached at position 4 of the pyrrole ring.
Mechanism of Action
Target of Action
The primary targets of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid are Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively .
Mode of Action
The compound interacts with its targets through binding interactions at the active sites of both the dihydrofolate reductase and enoyl ACP reductase enzymes . This interaction inhibits the activity of these enzymes, thereby disrupting the normal biochemical processes in the bacteria .
Biochemical Pathways
The inhibition of Enoyl ACP Reductase disrupts the fatty acid synthesis pathway in bacteria, affecting the integrity of the bacterial cell membrane . On the other hand, the inhibition of DHFR disrupts the folate metabolism pathway, which is essential for the synthesis of nucleotides in bacteria .
Result of Action
The result of the compound’s action is a significant reduction in bacterial growth due to the disruption of essential biochemical pathways . Some of the synthesized compounds also showed strong antibacterial and antitubercular properties .
Biochemical Analysis
Biochemical Properties
4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid has been shown to exhibit appreciable action against DHFR and enoyl ACP reductase enzymes . These interactions play a significant role in its biochemical properties .
Cellular Effects
In cellular studies, this compound has been found to improve monoclonal antibody production in Chinese hamster ovary cell cultures . It influences cell function by increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites . This leads to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
Its impact on cellular function, such as improved monoclonal antibody production, suggests potential long-term effects .
Metabolic Pathways
Its interaction with enzymes such as DHFR and enoyl ACP reductase suggests it may be involved in related metabolic pathways .
Transport and Distribution
Its observed cellular effects suggest it may interact with transporters or binding proteins .
Subcellular Localization
Its influence on cellular processes suggests it may be localized to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the alkylation of 2,5-dimethylpyrrole followed by cyclization and carboxylation reactions . Another approach includes the reaction of 2,5-dimethylpyrrole with benzoyl chloride under Friedel-Crafts acylation conditions, followed by oxidation to introduce the carboxylic acid group[3][3].
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations[3][3].
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the pyrrole ring .
Scientific Research Applications
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules and heterocycles.
Medicine: Research has indicated its potential use in developing antibacterial and antitubercular agents.
Industry: It is utilized in the production of advanced materials, including polymers and coatings[][3].
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzamide: Contains an amide group instead of a carboxylic acid.
Uniqueness
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid is unique due to its specific substitution pattern and the presence of both a pyrrole ring and a benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(2,5-dimethylpyrrol-1-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-3-4-10(2)14(9)12-7-5-11(6-8-12)13(15)16/h3-8H,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZAIUIEXCYTCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332598 | |
Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80332598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15898-26-7 | |
Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80332598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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